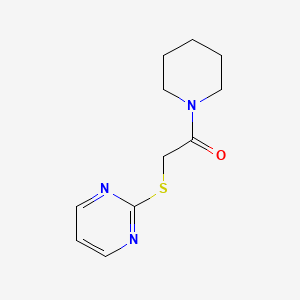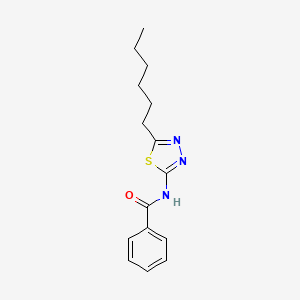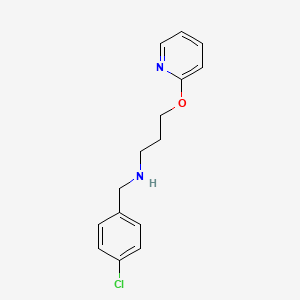![molecular formula C17H25N3O3 B12491258 N-{3-methoxy-4-[(3-methyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopentanamine](/img/structure/B12491258.png)
N-{3-methoxy-4-[(3-methyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)cyclopentanamine is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentanamine core linked to a methoxy-substituted phenyl ring, which is further connected to a 1,2,4-oxadiazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)cyclopentanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions.
Methoxylation of the phenyl ring: The phenyl ring is methoxylated using methanol and a suitable catalyst.
Coupling of the oxadiazole and methoxyphenyl moieties: This step involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to link the oxadiazole and methoxyphenyl groups.
Attachment of the cyclopentanamine: The final step involves the nucleophilic substitution reaction between the methoxyphenyl-oxadiazole intermediate and cyclopentanamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-({3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-({3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)cyclopentanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-({3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-({3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)cyclohexanamine: Similar structure with a cyclohexane ring instead of cyclopentane.
N-({3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)cyclobutanamine: Similar structure with a cyclobutane ring instead of cyclopentane.
Uniqueness
N-({3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)cyclopentanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H25N3O3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-[[3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]cyclopentanamine |
InChI |
InChI=1S/C17H25N3O3/c1-12-19-17(23-20-12)11-22-15-8-7-13(9-16(15)21-2)10-18-14-5-3-4-6-14/h7-9,14,17-18H,3-6,10-11H2,1-2H3,(H,19,20) |
Clave InChI |
KKTBUZBHWXXRFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(ON1)COC2=C(C=C(C=C2)CNC3CCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B12491187.png)
![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12491195.png)
![2-[(1-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-butylacetamide](/img/structure/B12491206.png)
![3,4-dimethyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12491211.png)
![(3-Chlorophenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B12491214.png)
![Methyl 2-{[(3-fluorophenyl)carbamothioyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B12491215.png)
![Methyl 5-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12491216.png)
![1-{2-[(2-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12491231.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B12491233.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide](/img/structure/B12491237.png)


